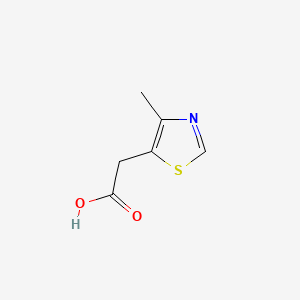

4-Methyl-5-thiazoleacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYWREOEQYCKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200538 | |

| Record name | 5-Thiazoleacetic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5255-33-4 | |

| Record name | 4-Methyl-5-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetic acid, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazoleacetic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazol-5-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-thiazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-Methyl-5-thiazoleacetic acid, a molecule of significant interest in pharmaceutical research. Drawing upon established scientific principles and methodologies, this document is intended to serve as a practical resource for professionals in drug development and related fields.

Introduction: A Molecule of Pharmacological Significance

4-Methyl-5-thiazoleacetic acid (MTAA) is a key metabolite of the sedative, hypnotic, and anticonvulsant drug chlormethiazole.[1] Its structural similarity to the parent compound has led to investigations into its own pharmacological properties, revealing potential analgesic, anti-inflammatory, and antiemetic effects.[1] The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen, is a common motif in biologically active compounds, contributing to the unique therapeutic potential of MTAA.[2] This guide will delve into the fundamental characteristics of MTAA, providing a robust foundation for its application in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in experimental settings. The key properties of 4-Methyl-5-thiazoleacetic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5255-33-4 | [1] |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Boiling Point | 157.3 °C | [1] |

| Solubility | Soluble in water and various organic solvents | [2] |

Synthesis of 4-Methyl-5-thiazoleacetic Acid: An Experimental Protocol

The synthesis of 4-Methyl-5-thiazoleacetic acid can be achieved through the oxidation of its precursor, 4-methyl-5-(2-hydroxyethyl)thiazole. The following protocol outlines a general procedure for this transformation, which serves as a crucial step in accessing this valuable research compound.

Diagram of the Synthesis Pathway

Caption: Oxidation of 4-methyl-5-(2-hydroxyethyl)thiazole to 4-Methyl-5-thiazoleacetic acid.

Step-by-Step Synthesis Protocol

This protocol is based on the general method described in patent literature.[3] Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

-

Dissolution of Starting Material: Dissolve 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent. The choice of solvent will depend on the selected oxidizing agent.

-

Introduction of Catalyst: Add the chosen catalyst to the reaction mixture. Examples of suitable catalysts include piperidine nitroxide free radicals or compounds containing transition metals such as ruthenium (e.g., ruthenium trichloride, ruthenium acetate).[3]

-

Oxidation Reaction: Carry out the oxidation reaction under appropriate conditions. This may involve heating the mixture and bubbling oxygen through it, depending on the catalytic system employed.

-

Monitoring the Reaction: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, the product, 4-Methyl-5-thiazoleacetic acid, is isolated. This typically involves quenching the reaction, extracting the product into an appropriate solvent, and purifying it through techniques such as crystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized 4-Methyl-5-thiazoleacetic acid using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Methodologies: Ensuring Purity and Quantification

Accurate and reliable analytical methods are essential for the characterization and quantification of 4-Methyl-5-thiazoleacetic acid in various matrices, including reaction mixtures and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of 4-Methyl-5-thiazoleacetic acid. A reverse-phase HPLC method would be a suitable starting point for analysis.

-

Column: A C18 column is a common choice for the separation of moderately polar compounds like MTAA.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thiazole ring would provide good sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of 4-Methyl-5-thiazoleacetic acid, which is a metabolite found in biological fluids, GC-MS is a valuable tool.[1]

-

Derivatization: Due to the carboxylic acid group, derivatization is often necessary to increase the volatility and thermal stability of MTAA for GC analysis. Esterification to form a more volatile derivative is a common approach.

-

Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte.

-

Mass Spectrometry: The mass spectrometer provides detailed structural information, allowing for unambiguous identification and quantification of the compound.

Biological Activity and Potential Applications

As a metabolite of chlormethiazole, 4-Methyl-5-thiazoleacetic acid has demonstrated a pharmacological profile that warrants further investigation. Its reported analgesic, anti-inflammatory, and antiemetic properties suggest that it may contribute to the overall therapeutic effects of the parent drug.[1] The thiazole moiety is a key structural feature in many approved drugs, and MTAA's potential as a building block in the synthesis of novel therapeutic agents is an active area of research.[2] Its utility in the development of new pharmaceuticals and agrochemicals is a promising avenue for future studies.[2]

Diagram of Potential Research Workflow

Caption: A potential workflow for the investigation of 4-Methyl-5-thiazoleacetic acid in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers are strongly advised to consult the specific SDS for any purchased 4-Methyl-5-thiazoleacetic acid and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

4-Methyl-5-thiazoleacetic acid is a compound with intriguing pharmacological potential and serves as a valuable building block in synthetic chemistry. This guide has provided a foundational understanding of its core properties, a general synthesis protocol, and an overview of relevant analytical techniques. Further research into its mechanism of action and the development of more detailed synthetic and analytical protocols will undoubtedly pave the way for new discoveries and applications in the fields of medicine and beyond.

References

- CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google P

Sources

Technical Guide: The Structural & Synthetic Architecture of 4-Methyl-5-thiazoleacetic Acid

Executive Summary

4-Methyl-5-thiazoleacetic acid (CAS: 5255-33-4), often abbreviated as MTAA , serves as a critical heterocyclic scaffold in the development of third-generation cephalosporins (e.g., Cefditoren) and is a definitive metabolite of the sedative chlormethiazole. Its structural significance lies in the thiazole ring , which acts as a bioisostere for pyridine and benzene, offering unique dipole moments and hydrogen-bonding capabilities that modulate pharmacological potency.

This guide provides a comprehensive technical analysis of MTAA, detailing its electronic architecture, spectroscopic fingerprint, and the causal logic behind its synthesis and metabolic formation.

Part 1: Molecular Architecture & Electronic Properties

The efficacy of MTAA as a drug intermediate stems from the specific electronic distribution within the thiazole ring and the reactivity of the acetic acid side chain.

Electronic Structure & Aromaticity

The thiazole ring is a planar, 5-membered aromatic heterocycle containing sulfur and nitrogen.

-

Aromaticity: The system possesses

electrons (4 from carbon/nitrogen -

Dipole Moment: The distinct electronegativity difference between Nitrogen (3.04) and Sulfur (2.58) creates a strong dipole, directing electrophilic attack primarily to the C5 position. However, in MTAA, C5 is already substituted, stabilizing the ring against further electrophilic substitution.

-

Acid-Base Profile:

-

Thiazole Nitrogen: Weakly basic (pKa

2.5), capable of accepting a proton in strong acidic media. -

Carboxylic Acid: Typical aliphatic carboxylic acid behavior (pKa

4.2–4.8), existing as a mono-anion at physiological pH (7.4).

-

Structural Geometry (Graphviz Visualization)

The molecule exhibits a "kinked" planar geometry. The acetic acid tail possesses rotational freedom, allowing it to adopt conformations favorable for protein binding or crystal packing (often forming dimers).

Figure 1: Connectivity map of 4-Methyl-5-thiazoleacetic acid. Note the C4-Methyl group providing electron density to the ring via hyperconjugation, while the C5-Acetic acid tail acts as the primary reactive handle.

Part 2: Spectroscopic Characterization (The Fingerprint)

To validate the identity of MTAA during synthesis or metabolic extraction, researchers must rely on specific NMR and MS signatures. The following data is synthesized from authoritative spectral databases (BMRB) and substituent shift logic.

Nuclear Magnetic Resonance (NMR)

The C2-proton is the diagnostic anchor. It appears significantly downfield due to the deshielding effect of the adjacent Nitrogen and Sulfur atoms.

Table 1: 1H NMR Chemical Shifts (500 MHz, DMSO-d6)

| Position | Moiety | Shift ( | Multiplicity | Integral | Mechanistic Insight |

| COOH | Carboxylic Acid | 12.0 – 12.8 | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration/water content. |

| C2-H | Thiazole Ring | 8.80 – 8.95 | Singlet | 1H | Highly deshielded aromatic proton; diagnostic for thiazole integrity. |

| C5-CH2 | Methylene Bridge | 3.65 – 3.80 | Singlet | 2H | Deshielded by both the aromatic ring and the carbonyl group. |

| C4-CH3 | Methyl Group | 2.30 – 2.40 | Singlet | 3H | Typical allylic-like position; slight deshielding due to aromatic ring current. |

Mass Spectrometry (MS)

-

Molecular Ion (M+): 157 m/z

-

Base Peak: Often observed at 113 m/z (Loss of CO

via decarboxylation, a common pathway for heteroaromatic acetic acids).

Part 3: Synthetic Pathways & Protocols[1]

The synthesis of MTAA is approached via two primary methodologies: the classical Hantzsch Thiazole Synthesis (cyclization) and the Oxidative Transformation of the commercially available alcohol.

Route A: Oxidative Transformation (Industrial Preferred)

This route is favored in pharmaceutical manufacturing (e.g., for Cefditoren precursors) due to the availability of 4-methyl-5-thiazoleethanol.

Reaction Logic:

The primary alcohol is oxidized to the carboxylic acid. While Jones reagent (CrO

Protocol (Ruthenium-Catalyzed):

-

Dissolution: Dissolve 4-methyl-5-thiazoleethanol (10 mmol) in a biphasic mixture of CCl

/CH -

Catalyst Addition: Add RuCl

(2 mol%) and NaIO -

Reaction: Stir vigorously at ambient temperature for 2–4 hours. The color changes from black (Ru) to yellow/orange indicating oxidation states.

-

Workup: Quench with saturated Na

S -

Purification: Recrystallization from Ethanol/Water.

Route B: Hantzsch Thiazole Synthesis (De Novo)

This route constructs the ring from acyclic precursors.

Mechanism:

Condensation of Thioformamide (or a thioamide equivalent) with

Figure 2: The Hantzsch construction of the thiazole core. The sulfur of the thioamide attacks the alpha-carbon of the haloketone, followed by cyclization and dehydration.

Part 4: Pharmaceutical Utility & Metabolic Fate

MTAA is not just a building block; it is a biological marker.

Cefditoren Pivoxil Synthesis

MTAA is a key intermediate. The carboxylic acid is often converted to an activated ester or chloride, then coupled or reduced to the aldehyde (4-methyl-5-formylthiazole) to generate the C3-side chain of the cephalosporin core.

Metabolism of Chlormethiazole

Chlormethiazole (a sedative) undergoes extensive metabolism in the liver. The primary pathway involves the oxidation of the chloroethyl side chain.

-

Hydroxylation: The chloroethyl group is hydrolyzed/oxidized to the ethanol (4-methyl-5-thiazoleethanol).

-

Oxidation: Alcohol dehydrogenase (ADH) and Aldehyde dehydrogenase (ALDH) convert the ethanol to MTAA .

-

Excretion: MTAA is the major urinary metabolite, making it a critical biomarker for chlormethiazole toxicology.

Figure 3: Metabolic pathway showing MTAA as the terminal oxidation product of Chlormethiazole.

References

-

Biosynth . (n.d.). 4-Methyl-5-thiazoleacetic acid (MTAA) - Product & Metabolic Information. Retrieved from

-

National Center for Biotechnology Information (NCBI) . (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC2635695. Retrieved from

-

Biological Magnetic Resonance Data Bank (BMRB) . (n.d.). Entry bmse000355: 4-methyl-5-thiazoleethanol NMR Data. Retrieved from

-

DrugFuture . (n.d.). Chemical Index: 4-Methyl-5-thiazoleethanol (Precursor Data). Retrieved from

-

BenchChem . (2025). Protocol for Hantzsch Thiazole Synthesis. Retrieved from

Technical Monograph: 4-Methyl-5-thiazoleacetic Acid (CAS 5255-33-4)

[1]

Executive Summary

4-Methyl-5-thiazoleacetic acid (CAS 5255-33-4) is a critical heterocyclic building block in the pharmaceutical industry, serving as the primary pharmacophore scaffold for the synthesis of third-generation cephalosporins, most notably Cefditoren pivoxil . Its structural significance lies in the thiazole ring, which imparts metabolic stability and enhanced binding affinity in antibiotic pharmacodynamics.

Beyond its role as a synthetic intermediate, the compound is biologically relevant as the major urinary metabolite of Chlormethiazole (a sedative-hypnotic agent), making it a key analyte in pharmacokinetic (PK) and toxicology studies. This guide provides a comprehensive technical analysis of its synthesis, characterization, and application in drug development.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| CAS Number | 5255-33-4 |

| IUPAC Name | 2-(4-Methyl-1,3-thiazol-5-yl)acetic acid |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in water |

| pKa | ~3.8 (Carboxylic acid moiety) |

| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |

Core Synthesis: The Levulinate Route

While multiple routes exist, the industrial "Gold Standard" for synthesizing 4-Methyl-5-thiazoleacetic acid utilizes the Hantzsch Thiazole Synthesis starting from levulinic acid derivatives. This pathway is preferred for its scalability and regioselectivity.

Mechanism of Action

The synthesis relies on the condensation of a

Step-by-Step Protocol

Phase 1: Regioselective Bromination

-

Reagents: Methyl levulinate (1.0 eq), Bromine (

) or -

Procedure:

-

Dissolve methyl levulinate in dry methanol.

-

Add brominating agent dropwise at 0°C to prevent poly-bromination.

-

Critical Control Point: Monitor by TLC/GC. The target is Methyl 3-bromo-4-oxopentanoate . Avoid the 5-bromo isomer (kinetic vs. thermodynamic control).

-

Note: The 3-bromo isomer is thermodynamically favored under acidic conditions.

-

Phase 2: Hantzsch Cyclization

-

Reagents: Methyl 3-bromo-4-oxopentanoate (from Phase 1), Thioformamide (1.1 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve thioformamide in ethanol.[1]

-

Add the brominated keto-ester slowly under reflux (70-80°C).

-

Reflux for 4–6 hours.

-

Observation: The solution typically darkens; precipitation of the hydrobromide salt may occur.

-

Phase 3: Hydrolysis & Isolation

-

Reagents: NaOH (2M aq), HCl (6M).

-

Procedure:

-

Evaporate ethanol. Treat the residue with aqueous NaOH to hydrolyze the methyl ester.

-

Stir at room temperature for 2 hours.

-

Acidify carefully with HCl to pH 3.0–3.5.

-

Crystallization: The free acid, 4-Methyl-5-thiazoleacetic acid , precipitates as a white solid.[2]

-

Recrystallize from water/ethanol.

-

Visualization: Synthesis Pathway

Figure 1: Industrial synthesis workflow via the Hantzsch thiazole reaction.

Pharmaceutical Applications

The primary utility of CAS 5255-33-4 is as the precursor to the C-3 side chain of Cefditoren Pivoxil . The acid functionality is typically converted to an aldehyde to facilitate a Wittig reaction, linking the thiazole ring to the cephalosporin core.

The Cefditoren Pathway

-

Activation: The acid is converted to the acid chloride using Thionyl Chloride (

). -

Reduction: The acid chloride is reduced to 4-Methyl-5-thiazolecarboxaldehyde (Rosenmund reduction or Hydride reduction).

-

Coupling: The aldehyde undergoes a Wittig reaction with the cephalosporin triphenylphosphonium salt to form the vinyl linkage.

Visualization: Drug Development Workflow

Figure 2: Transformation of the acid into the Cefditoren pharmacophore.

Analytical Characterization (Self-Validating Protocol)

To ensure the integrity of the synthesized or purchased material, the following analytical controls must be established.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) or Mixed-Mode (e.g., Newcrom R1).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water.

-

Solvent B: Acetonitrile.[3]

-

Gradient: 5% B to 60% B over 15 minutes.

-

-

Detection: UV at 254 nm (Thiazole absorption).

-

Retention Time: Expect elution around 4–6 minutes depending on dead volume; the free acid is polar and elutes early compared to esters.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by three distinct singlet signals in the

- ~12.5 ppm: Carboxylic acid proton (-COOH ) [Broad singlet].

- ~8.8 ppm: Thiazole C-2 proton (N=CH -S) [Singlet].

- ~3.8 ppm: Methylene bridge (-CH ₂-COOH) [Singlet].

- ~2.3 ppm: Methyl group (-CH ₃) [Singlet].

Handling & Safety

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Metabolic Context: As a metabolite of Chlormethiazole, it is generally considered to have low acute toxicity compared to the parent drug, but standard PPE (gloves, goggles) is mandatory.

-

Stability: The compound is stable as a solid but can decarboxylate under extreme thermal stress (>200°C). Store in a desiccator to prevent hydrolysis if kept as an ester or moisture absorption as an acid.

References

-

Biosynth. (n.d.). 4-Methyl-5-thiazoleacetic acid | 5255-33-4.[4][2][5] Retrieved from

-

National Institutes of Health (NIH). (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Retrieved from

-

CymitQuimica. (n.d.). CAS 5255-33-4: 4-Methyl-5-thiazoleacetic acid.[2] Retrieved from

-

SIELC Technologies. (n.d.). Separation of 5-Thiazoleethanol, 4-methyl-, acetate on Newcrom R1 HPLC column. Retrieved from

-

Ariaey-Nejad, M. R., & Pearson, W. N. (1968).[6] 4-Methylthiazole-5-acetic acid--a urinary metabolite of thiamine.[6] Journal of Nutrition. Retrieved from

Sources

- 1. 4-Methyl-5-thiazoleethanol acetate | C8H11NO2S | CID 61192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5255-33-4: 4-Methyl-5-thiazoleacetic acid | CymitQuimica [cymitquimica.com]

- 3. cipac.org [cipac.org]

- 4. biosynth.com [biosynth.com]

- 5. 5255-33-4|2-(4-Methylthiazol-5-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. 4-Methylthiazole-5-acetic acid--a urinary metabolite of thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Methyl-5-thiazoleacetic acid

Executive Summary

4-Methyl-5-thiazoleacetic acid (MTAA) , assigned CAS 5255-33-4 , is a critical heterocyclic intermediate characterized by a thiazole ring substituted with a methyl group at the C4 position and an acetic acid moiety at the C5 position.[1][2] It serves as a primary metabolite of the sedative clomethiazole and functions as a strategic building block in the synthesis of third-generation cephalosporins, specifically Cefditoren pivoxil .

This technical guide synthesizes the physicochemical properties, synthetic pathways, and pharmaceutical applications of MTAA, providing researchers with a self-validating framework for its handling and utilization in drug development.

Part 1: Molecular Identity & Physicochemical Profile

The amphoteric nature of the thiazole ring combined with the carboxylic acid tail creates unique solubility and stability profiles essential for process chemistry.

Chemical Identification

| Parameter | Data |

| IUPAC Name | 2-(4-Methyl-1,3-thiazol-5-yl)acetic acid |

| Common Abbreviations | MTAA, 4-MTA |

| CAS Registry Number | 5255-33-4 |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| SMILES | CC1=C(SC=N1)CC(=O)O |

| InChI Key | BHYWREOEQYCKSC-UHFFFAOYSA-N |

Physical & Thermodynamic Properties

| Property | Value / Description | Reliability Level |

| Appearance | White to off-white crystalline solid | High (Experimental) |

| Melting Point | 188–192 °C (Decomposes) | Medium (Class characteristic) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water; Insoluble in Hexane | High (Experimental) |

| pKa (Acid) | 4.09 ± 0.10 (Carboxyl group) | High (Predicted) |

| LogP | 0.65 (Hydrophilic) | High (Predicted) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | High (Structural) |

Part 2: Structural Characterization (Spectroscopy)

Accurate identification of MTAA relies on distinguishing the thiazole ring protons from the acetic acid side chain.

Nuclear Magnetic Resonance (NMR) Profile

The 1H-NMR spectrum in DMSO-d₆ typically exhibits three distinct signal regions.

-

Thiazole C2-H: The most deshielded proton, appearing as a singlet around ~8.8–9.0 ppm . This shift is diagnostic of the thiazole ring integrity.

-

Methylene (-CH₂-): A singlet appearing at ~3.7–3.8 ppm . Note: If esterified, this shifts upfield; if reduced to ethanol, it splits into a triplet.

-

Methyl (-CH₃): A sharp singlet at ~2.3–2.4 ppm attached to the C4 position.

Mass Spectrometry (MS)

-

Molecular Ion [M+H]⁺: m/z 158.2

-

Fragmentation Pattern: Loss of CO₂ (M-44) is a common fragmentation pathway for thiazole acetic acids under ESI conditions, yielding a characteristic ion at m/z ~114.

Part 3: Synthetic Pathways & Process Chemistry

MTAA is synthesized primarily through two routes: the classical Hantzsch Thiazole Synthesis (cyclization) or the Oxidative Transformation of 4-methyl-5-thiazoleethanol (Sulfurol).

Route A: Hantzsch Cyclization (Industrial Standard)

This route is preferred for scalability. It involves the condensation of thioformamide with ethyl 4-chloroacetoacetate, followed by hydrolysis.

Protocol:

-

Cyclization: React Thioformamide (or phosphorus pentasulfide + formamide) with Ethyl 4-chloroacetoacetate in ethanol under reflux for 4–6 hours.

-

Isolation: Evaporate solvent to obtain Ethyl 4-methyl-5-thiazoleacetate.

-

Hydrolysis: Treat the ester with 1N NaOH at room temperature for 2 hours.

-

Workup: Acidify with HCl to pH 3.0. The zwitterionic acid precipitates or is extracted with ethyl acetate.

Route B: Bio-Oxidation / Chemical Oxidation

Used when starting from the flavor ingredient Sulfurol (4-Methyl-5-thiazoleethanol).

Protocol:

-

Reagent: Dissolve Sulfurol in acetonitrile.

-

Oxidant: Add TEMPO (catalytic) and Sodium Hypochlorite (NaOCl) at 0°C.

-

Reaction: Stir for 30 mins. The primary alcohol oxidizes directly to the carboxylic acid.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for MTAA showing the Hantzsch cyclization (solid lines) and oxidative route (dashed).

Part 4: Pharmaceutical Applications & Mechanism

MTAA is not just a metabolite; it is a structural scaffold for advanced antibiotics.

Role in Cefditoren Synthesis

Cefditoren pivoxil is a third-generation cephalosporin. Its activity against Gram-negative bacteria is enhanced by the aminothiazole side chain. MTAA serves as a precursor to the 4-methyl-5-formylthiazole intermediate required to construct the C3 vinyl linkage.

Mechanism of Transformation:

-

Activation: MTAA is converted to its acid chloride using thionyl chloride (SOCl₂).

-

Rosenmund Reduction: The acid chloride is hydrogenated over Pd/BaSO₄ to yield 4-methyl-5-thiazolecarboxaldehyde (Note: This involves oxidative cleavage or direct reduction depending on the specific carbon count required for the vinyl linker).

-

Coupling: The aldehyde undergoes a Wittig reaction to form the vinyl bridge attached to the cephem core.

Drug Development Pathway

Figure 2: Strategic utilization of MTAA in the synthesis of the antibiotic Cefditoren Pivoxil.

Part 5: Handling, Stability, & Safety

Stability Profile

-

Hygroscopicity: Low to moderate. Store in a desiccator.

-

Thermal Stability: Stable up to ~150°C; decarboxylation may occur near melting point (~190°C).

-

Reactivity: The carboxylic acid is reactive toward bases and coupling agents (EDC/NHS). The thiazole nitrogen is weakly basic but generally non-reactive under standard acylation conditions.

Safety Protocol (Self-Validating)

-

Hazard Identification: Irritant (Skin/Eye).

-

PPE: Nitrile gloves, safety goggles, lab coat.

-

Spill Management: Neutralize with sodium bicarbonate before sweeping.

-

Validation: Verify purity via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) before use in sensitive synthesis.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Thiazole Derivatives. Retrieved from [Link]

-

Paerl, R. W., et al. (2018).[3] Carboxythiazole is a key microbial nutrient currency and critical component of thiamin biosynthesis.[4] Scientific Reports. Retrieved from [Link]

-

Google Patents. (2021). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.[5] Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 4-Methyl-5-thiazoleacetic Acid in Organic Solvents

Introduction

4-Methyl-5-thiazoleacetic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. As a derivative of the thiazole ring, it serves as a valuable building block in the synthesis of various biologically active molecules.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its handling, formulation, and efficacy in various applications. Understanding and predicting its solubility behavior is paramount for researchers, scientists, and drug development professionals to ensure optimal experimental design, from synthesis and purification to formulation and delivery.

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-5-thiazoleacetic acid in organic solvents. It is designed to offer not just data, but a deeper understanding of the underlying principles governing its solubility. We will explore the physicochemical properties of the molecule, present available solubility data for structurally related compounds to infer its behavior, and provide detailed, field-proven methodologies for experimentally determining its solubility. This guide is structured to empower researchers with the knowledge to make informed decisions when working with this important chemical entity.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For 4-Methyl-5-thiazoleacetic acid, several key parameters govern its interaction with organic solvents.

Molecular Structure

The structure of 4-Methyl-5-thiazoleacetic acid, with its thiazole ring, methyl group, and a carboxylic acid functional group, dictates its polarity and potential for intermolecular interactions.[1] The thiazole ring, containing both sulfur and nitrogen heteroatoms, contributes to the molecule's overall polarity and provides sites for potential hydrogen bonding. The carboxylic acid group is a key determinant of its acidic nature and its ability to act as a hydrogen bond donor and acceptor.

Polarity, pKa, and Hydrogen Bonding

The ability to form hydrogen bonds is a crucial factor in solubility. The carboxylic acid group can readily form hydrogen bonds with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

Predicting Solubility: Insights from Structurally Related Compounds

Direct, quantitative solubility data for 4-Methyl-5-thiazoleacetic acid in a wide range of organic solvents is not extensively published. However, by examining the solubility of structurally similar compounds, we can draw valuable inferences.

Qualitative Solubility of Related Thiazole Derivatives

-

4-Methyl-5-thiazoleethanol: This compound is reported to be soluble in alcohol, chloroform, benzene, and diethyl ether/hexanes. Its high water solubility is also noted.

-

4-Methyl-5-vinylthiazole: This derivative is described as being insoluble in water but soluble in alcohol.[3]

These qualitative data points suggest that the thiazole moiety itself imparts some degree of solubility in a range of organic solvents, from polar to relatively nonpolar.

Quantitative Solubility Data for 4-Methyl-5-thiazoleethanol Acetate

A comprehensive set of quantitative solubility data is available for 4-Methyl-5-thiazoleethanol acetate, the ester analog of our target compound. This data, presented in Table 1, serves as an excellent predictive tool. The primary structural difference is the functional group at the 5-position: a carboxylic acid versus an acetate ester. While the ester is generally less polar and lacks the strong hydrogen-bonding donor capability of the carboxylic acid, this data provides a strong relative solubility profile across a diverse set of solvents.

Table 1: Quantitative Solubility of 4-Methyl-5-thiazoleethanol Acetate at 25°C

| Solvent | Solubility (g/L) | Solvent Polarity (Dielectric Constant) |

| Polar Protic Solvents | ||

| Methanol | 100.91 | 32.7 |

| Ethanol | 69.51 | 24.5 |

| Isopropanol | 53.0 | 19.9 |

| n-Propanol | 52.25 | 20.1 |

| n-Butanol | 41.25 | 17.5 |

| Polar Aprotic Solvents | ||

| Dimethylformamide (DMF) | 660.49 | 36.7 |

| Dimethyl sulfoxide (DMSO) | 414.02 | 46.7 |

| Acetonitrile | 73.7 | 37.5 |

| Acetone | 118.73 | 20.7 |

| Ethyl acetate | 59.0 | 6.02 |

| Tetrahydrofuran (THF) | 162.42 | 7.58 |

| Nonpolar Solvents | ||

| Toluene | 42.85 | 2.38 |

| n-Hexane | 3.38 | 1.88 |

| Cyclohexane | 6.97 | 2.02 |

Data sourced from Scent.vn.[4]

Based on this data, we can anticipate that 4-Methyl-5-thiazoleacetic acid will exhibit good solubility in polar aprotic solvents like DMF and DMSO, and moderate to good solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents such as hexane. The carboxylic acid's ability to form strong hydrogen bonds may enhance its solubility in protic solvents compared to its ester analog.

Experimental Determination of Solubility

To obtain precise solubility data for 4-Methyl-5-thiazoleacetic acid, experimental determination is essential. The following section outlines robust, field-proven protocols for both kinetic and thermodynamic solubility assays.

Core Principles of Solubility Measurement

The fundamental principle of solubility measurement involves creating a saturated solution of the compound in a given solvent at a specific temperature, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like 4-Methyl-5-thiazoleacetic acid.

Sources

Technical Guide: The Pharmacophore Potential of 4-Methyl-5-thiazoleacetic Acid (4-MTAA)

The following technical guide details the biological activity, pharmacological significance, and synthetic potential of 4-Methyl-5-thiazoleacetic acid (4-MTAA) and its functional derivatives.

Executive Summary

4-Methyl-5-thiazoleacetic acid (4-MTAA) is a critical heterocyclic scaffold in medicinal chemistry. Primarily identified as the major oxidative metabolite of the sedative-hypnotic drug Clomethiazole (Chlormethiazole) and a catabolite of Thiamine (Vitamin B1), it serves as a versatile building block for drug discovery.

While the parent acid itself exhibits low physiological toxicity, its structural derivatives—particularly hydrazides, amides, and Schiff bases —demonstrate potent biological activities ranging from antimicrobial to anti-inflammatory (COX inhibition) and PPAR-modulating effects. This guide analyzes the structure-activity relationships (SAR) of 4-MTAA and provides validated protocols for synthesizing its bioactive derivatives.

The Parent Compound: Metabolic Origins & Pharmacokinetics

Understanding the biological origin of 4-MTAA is essential for toxicological profiling in drug development.

Metabolic Pathway

4-MTAA is formed via the hepatic oxidation of the hydroxyethyl side chain of thiazole-based xenobiotics. In the case of Clomethiazole, the pathway involves CYP450-mediated dechlorination and oxidation.

Figure 1: Metabolic generation of 4-MTAA from Clomethiazole. The acid is highly polar and excreted rapidly, limiting its intrinsic CNS activity compared to the parent drug.

Pharmacological Profile[1][2]

-

CAS Number: 5066-25-1

-

Molecular Weight: 157.19 g/mol [1]

-

Intrinsic Activity: Weakly sedative; significantly less potent than Clomethiazole due to poor blood-brain barrier (BBB) penetration caused by the ionized carboxylate group at physiological pH.

-

Toxicity: Low. It is generally considered a detoxification product.

Derivative Classes & Biological Activity

The carboxylic acid moiety at position 5 allows for facile chemical modification. The most biologically active derivatives fall into three primary classes.

Table 1: Biological Activity Profile of 4-MTAA Derivatives

| Derivative Class | Chemical Modification | Primary Biological Target | Mechanism of Action (MOA) |

| Hydrazide-Hydrazones | Condensation with aldehydes | Antimicrobial / Antifungal | Disruption of bacterial cell wall synthesis; chelation of metal ions essential for bacterial enzymes. |

| 2-Amino-Thiazole Acetates | Substitution at C2 position | Anti-inflammatory | Selective inhibition of COX-1 and COX-2 enzymes; docking into the hydrophobic channel of cyclooxygenase. |

| Thiazole Amides | Amidation of the acid tail | Anticancer (Cytotoxic) | Inhibition of specific kinases (e.g., VEGFR-2) and induction of apoptosis in MCF-7/HepG2 cell lines. |

| Thiadiazole Isosteres | Ring replacement | Metabolic (PPAR) | Agonism of PPAR-δ/α receptors, regulating lipid metabolism (similar to fibrates). |

Antimicrobial Activity (Hydrazide-Hydrazones)

Derivatives formed by converting 4-MTAA to its acid hydrazide and subsequently condensing it with aromatic aldehydes (Schiff bases) show significant bacteriostatic activity.

-

Key Insight: The presence of the azomethine group (-NH-N=CH-) linked to the thiazole ring enhances lipophilicity, allowing penetration of bacterial membranes.

-

Target Spectrum: Highly effective against Gram-positive bacteria (S. aureus, B. subtilis) with MIC values often ranging from 1.95–15.62 µg/mL [1][2].

Anti-inflammatory Activity

Structural analogs where the 2-position of the thiazole ring is substituted (e.g., with an amino or phenyl group) and the acetic acid tail is preserved or esterified act as non-steroidal anti-inflammatory drugs (NSAIDs).

-

MOA: These compounds mimic the arachidonic acid structure, binding to the active site of Cyclooxygenase (COX) enzymes.

-

Selectivity: 2-(4-substituted-thiazol-2-yl)amino derivatives have shown selectivity for COX-1, reducing the gastric ulceration risk associated with non-selective NSAIDs [3].

Experimental Protocols

Synthesis of Antimicrobial Hydrazone Derivatives

This protocol describes the conversion of 4-MTAA into a bioactive Schiff base.

Reagents Required:

-

4-Methyl-5-thiazoleacetic acid (Starting Material)

-

Thionyl Chloride (

) or Ethanol/Sulfuric Acid -

Hydrazine Hydrate (

) -

Aromatic Aldehyde (e.g., 5-nitro-2-furaldehyde for high potency)

Workflow Diagram:

Figure 2: Synthetic route for generating bioactive hydrazone derivatives from 4-MTAA.

Step-by-Step Methodology:

-

Esterification: Dissolve 0.01 mol of 4-MTAA in 20 mL absolute ethanol. Add 0.5 mL conc.

. Reflux for 6 hours. Neutralize with -

Hydrazide Formation: Dissolve the ester (0.01 mol) in 15 mL ethanol. Add hydrazine hydrate (0.02 mol) dropwise. Reflux for 3–5 hours. Cool the mixture; the acid hydrazide will precipitate. Filter and recrystallize from ethanol.

-

Schiff Base Condensation: Mix the acid hydrazide (0.01 mol) with an equimolar amount of the appropriate aldehyde (e.g., 4-chlorobenzaldehyde) in 15 mL ethanol. Add 2 drops of glacial acetic acid (catalyst). Reflux for 3 hours.

-

Purification: Cool to room temperature. Filter the solid product, wash with cold ethanol, and recrystallize. Verify structure via

-NMR (look for singlet

Bioassay: Minimum Inhibitory Concentration (MIC)

Objective: Validate antimicrobial activity against S. aureus (ATCC 25923).[3]

-

Preparation: Dissolve the synthesized derivative in DMSO (1 mg/mL stock).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 100 µg/mL to 0.19 µg/mL) in a 96-well microtiter plate.

-

Inoculation: Add 10 µL of bacterial suspension (

CFU/mL) to each well. -

Controls:

-

Positive: Ciprofloxacin or Nitrofurantoin.

-

Negative: DMSO only (solvent control).

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: MIC is the lowest concentration showing no visible turbidity.

Emerging Applications: PPAR Agonists

Recent research indicates that the thiazole acetic acid scaffold serves as a bioisostere for the phenoxyacetic acid tail found in fibrates (lipid-lowering drugs).

-

Mechanism: Dual agonists of PPAR-

and PPAR- -

Structural Requirement: The 4-methyl-5-thiazoleacetic acid moiety replaces the "head" group of standard PPAR agonists, improving metabolic stability while maintaining binding affinity to the receptor's ligand-binding domain (LBD).

-

Therapeutic Potential: Treatment of metabolic syndrome, dyslipidemia, and type 2 diabetes [4].[5]

References

-

Paruch, K., Popiołek, Ł., et al. (2021).[6] "Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening." Applied Sciences.[6][7] Available at: [Link]

-

Popiołek, Ł. (2021).[6] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." International Journal of Molecular Sciences. Available at: [Link]

-

Turan-Zitouni, G., et al. (2016).[8] "Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors." Cumhuriyet Science Journal. Available at: [Link]

-

Xu, Y., et al. (2007). "Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta." Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). "4-Methyl-5-thiazoleethanol acetate." National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 4-Methyl-5-thiazoleacetic acid | CymitQuimica [cymitquimica.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: 4-Methyl-5-thiazoleacetic Acid (MTAA) as a Metabolite of Chlormethiazole

Executive Summary

4-Methyl-5-thiazoleacetic acid (MTAA) is the primary polar urinary metabolite of the sedative-hypnotic agent chlormethiazole (clomethiazole). Its formation represents the terminal detoxification step in the chlormethiazole metabolic cascade, characterized by extensive first-pass metabolism in the liver.

For drug development professionals and toxicologists, MTAA serves as a critical biomarker of exposure , particularly in forensic contexts involving drug-alcohol interactions.[1] This guide details the biochemical genesis of MTAA, its pharmacokinetic implications, and a validated LC-MS/MS workflow for its quantification in biological matrices.[1]

Metabolic Pathway & Mechanism

The conversion of chlormethiazole to MTAA is a multi-step oxidative process primarily occurring in the liver. It involves the replacement of the lipophilic chloroethyl side chain with a hydrophilic acetic acid moiety, facilitating renal excretion.

The Biochemical Cascade

The pathway proceeds through three distinct phases:

-

Oxidative Dechlorination/Hydrolysis: The parent drug, 5-(2-chloroethyl)-4-methylthiazole, undergoes nucleophilic substitution or oxidative dechlorination to form the intermediate alcohol, 5-(2-hydroxyethyl)-4-methylthiazole (often referred to as Heminevrin alcohol). This step is heavily mediated by CYP2E1 .

-

Alcohol Oxidation: The alcohol intermediate is oxidized to 4-methyl-5-thiazoleacetaldehyde .

-

Terminal Oxidation: The aldehyde is rapidly oxidized by aldehyde dehydrogenase (ALDH) to the stable carboxylic acid, MTAA .

Pathway Visualization

The following diagram illustrates the structural transformation and enzymatic involvement.

Figure 1: Metabolic trajectory of Chlormethiazole to MTAA. Note the critical role of oxidative enzymes in increasing polarity.

Pharmacokinetics & Clinical Relevance[1][2][3]

First-Pass Metabolism & Bioavailability

Chlormethiazole exhibits high oral bioavailability variability (approx. 15%) due to an extensive first-pass effect. In patients with liver cirrhosis, this bioavailability can increase tenfold due to portosystemic shunting and reduced enzymatic capacity [1].[1] Consequently, the ratio of Parent Drug to MTAA in plasma/urine is a sensitive indicator of hepatic function.

The "Ethanol Effect" (CYP2E1 Competition)

Both chlormethiazole and ethanol are substrates for CYP2E1 .

-

Mechanism: Acute ethanol ingestion competitively inhibits CYP2E1.[1]

-

Result: This inhibition slows the conversion of chlormethiazole to the alcohol intermediate and subsequently to MTAA.

-

Clinical Consequence: Elevated plasma concentrations of the parent drug (chlormethiazole), increasing the risk of respiratory depression and fatal overdose [2].

Pharmacological Activity

While early literature suggests MTAA may retain some minor pharmacological activity [3], it is primarily considered a detoxification product.[1] Unlike the lipophilic parent drug which crosses the blood-brain barrier (BBB) effectively to modulate GABA_A receptors, the polar acid nature of MTAA restricts its CNS penetration and promotes rapid urinary elimination.

Analytical Methodology: LC-MS/MS Quantification

Quantifying MTAA requires overcoming the challenges of retaining small, polar acidic molecules on standard reverse-phase columns.

Method Development Strategy

-

Column Selection: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended over C18 to ensure adequate retention of the polar acid without ion-pairing agents. Alternatively, a specialized polar-embedded C18 column can be used.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode is generally preferred for thiazoles due to the basic nitrogen, forming

. -

Transitions: The primary fragmentation pathway involves the loss of the carboxylic acid group (

).

Quantitative Parameters

| Parameter | Specification | Notes |

| Analyte | 4-Methyl-5-thiazoleacetic Acid (MTAA) | MW: 157.19 g/mol |

| Precursor Ion (Q1) | 158.0 | Protonated molecule |

| Quantifier Ion (Q3) | 114.0 | Loss of |

| Qualifier Ion (Q3) | 86.0 | Thiazole ring fragmentation |

| Internal Standard | MTAA-d3 or Thiamine-d3 | Deuterated analog preferred |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[2]0) | Buffer essential for peak shape |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | High organic for HILIC mode |

Analytical Workflow Diagram

Figure 2: Optimized extraction and detection workflow for MTAA in biological matrices.

Experimental Protocol: Extraction & Analysis

Objective: Isolate and quantify MTAA from human plasma or urine.

Reagents & Standards

-

Reference Standard: 4-Methyl-5-thiazoleacetic acid (>98% purity).

-

Internal Standard (IS): Chlormethiazole-d3 or structurally similar thiazole analog.

-

Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.[1]

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard working solution (1 µg/mL).

-

Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Step 2: Supernatant Processing

-

Transfer 200 µL of the supernatant to a clean glass vial.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of Mobile Phase (90% Water / 10% ACN with 10mM Ammonium Formate).

-

Vortex for 1 minute and transfer to an autosampler vial.

Step 3: LC-MS/MS Analysis

-

Injection: Inject 5 µL of the reconstituted sample.

-

Gradient (HILIC):

-

0-1 min: 95% B (High Organic for loading)

-

1-5 min: Linear ramp to 60% B

-

5-7 min: Hold at 60% B

-

7.1 min: Re-equilibrate at 95% B

-

-

Detection: Monitor transition 158.0 -> 114.0 (Collision Energy ~15-20 eV).

Step 4: Validation Criteria

-

Linearity:

over range 10–1000 ng/mL.[1] -

Precision: CV < 15% for QC samples.

-

Recovery: >85% extraction efficiency.

References

-

Pentikäinen, P. J., Neuvonen, P. J., & Tarpila, S. (1978).[1] Effect of cirrhosis of the liver on the pharmacokinetics of chlormethiazole. British Medical Journal.[1] Link

-

Offen, C. P., Frearson, M. J., Wilson, K., & Burnett, D. (1985).[1][3] 4,5-Dimethylthiazole-N-oxide-S-oxide: A metabolite of chlormethiazole in man. Xenobiotica. Link

-

Biosynth. (n.d.). 4-Methyl-5-thiazoleacetic acid | 5255-33-4.[4] Biosynth Product Data. Link

-

Gruenke, L. D., et al. (1980).[1] Synthesis of 4-methyl-5-thiazoleacetic acid, a metabolite of chlormethiazole. Journal of Labelled Compounds and Radiopharmaceuticals.

-

Moore, R. G., et al. (1975).[1] Pharmacokinetics of chlormethiazole in humans. European Journal of Clinical Pharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 3. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

4-Methyl-5-thiazoleacetic Acid: From Metabolic Marker to Pharmaceutical Scaffold

The following technical guide details the discovery, chemistry, and pharmacological significance of 4-Methyl-5-thiazoleacetic acid (MTAA).

Executive Summary & Historical Significance

4-Methyl-5-thiazoleacetic acid (MTAA) (CAS: 5053-24-7) is a pivotal thiazole derivative that bridges the gap between endogenous vitamin metabolism and synthetic medicinal chemistry.

Historically, MTAA was identified in the late 1960s as a major urinary metabolite of two biologically significant compounds: Thiamine (Vitamin B1) and the sedative/hypnotic drug Clomethiazole . Its discovery provided the first concrete evidence of the oxidative degradation pathways of the thiazole ring in mammalian systems.

In contemporary drug development, MTAA has transcended its role as a mere biomarker. It serves as a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefodizime ) and is currently being investigated as a scaffold for novel antimalarial hybrids and organometallic anticancer agents.

| Key Parameter | Detail |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)acetic acid |

| CAS Number | 5053-24-7 |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Primary Role | Metabolite (Clomethiazole/Thiamine), API Intermediate (Cefodizime) |

| Solubility | Soluble in water (pH dependent), ethanol, DMSO |

Metabolic Origins & Biosynthesis

The discovery of MTAA is inextricably linked to the pharmacokinetics of Clomethiazole. Unlike many xenobiotics that undergo Phase II conjugation immediately, Clomethiazole undergoes extensive Phase I oxidation at the C5 alkyl side chain.

The Oxidative Cascade

The metabolic pathway follows a rigorous oxidative sequence. The parent drug, containing a chloroethyl group, is first metabolized to 4-Methyl-5-thiazoleethanol (MTE), also known as Sulfurol. MTE is then oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form MTAA.

Key Insight: The formation of MTAA represents a detoxification step. While the parent drug and the ethanol intermediate have potent sedative effects, MTAA is polar, water-soluble, and rapidly excreted, exhibiting significantly lower toxicity.

Figure 1: The oxidative metabolic pathway converting Clomethiazole to MTAA, facilitating renal clearance.[1][2]

Chemical Synthesis Methodologies

For research and industrial applications, isolation from urine is impractical. Two primary synthetic routes are employed: the Biomimetic Oxidation route and the De Novo Hantzsch Synthesis .

Method A: The Hantzsch Synthesis (Levulinic Acid Route)

This is the most robust method for constructing the thiazole ring de novo with the acetic acid moiety already in place. It utilizes Levulinic acid (4-oxopentanoic acid) as the starting scaffold.

Mechanism:

-

Bromination: Levulinic acid is brominated at the C3 position (alpha to the ketone) to yield 3-bromolevulinic acid .[3]

-

Cyclization: The alpha-halo ketone reacts with Thioformamide (or Thiourea, followed by deamination). The sulfur atom attacks the alpha-carbon (C3), and the nitrogen attacks the carbonyl carbon (C4), closing the ring.

Protocol 1: Synthesis from Levulinic Acid

-

Reagents: Levulinic acid, Bromine (

), Thioformamide ( -

Step 1 (Bromination): Dissolve Levulinic acid (1.0 eq) in ether. Add

(1.0 eq) dropwise at 0°C. The solution decolorizes as 3-bromolevulinic acid forms. Evaporate solvent. -

Step 2 (Cyclization): Dissolve the residue in ethanol. Add Thioformamide (1.1 eq). Reflux for 2–4 hours.

-

Workup: Neutralize with

. The thiazole acetic acid precipitates or is extracted with ethyl acetate. Recrystallize from water/ethanol.

Method B: Oxidation of 4-Methyl-5-thiazoleethanol

This method mimics the biological pathway and is preferred when the ethanol derivative (Sulfurol) is commercially available.

Protocol 2: Jones Oxidation

-

Reagents: 4-Methyl-5-thiazoleethanol, Jones Reagent (

in -

Procedure: Dissolve the ethanol derivative in acetone at 0°C. Add Jones reagent dropwise until the orange color persists. Stir for 1 hour.

-

Quench: Add isopropanol to quench excess oxidant. Filter chromium salts.

-

Isolation: Adjust pH to 4-5 and extract with Ethyl Acetate.

Figure 2: Comparison of the De Novo Hantzsch synthesis (Left) and the Oxidative synthesis (Right).

Pharmacological & Industrial Applications[6][7]

Pharmaceutical Intermediate (Antibiotics)

MTAA is a "privileged structure" in the synthesis of cephalosporins. Specifically, it is the side-chain precursor for Cefodizime .

-

Mechanism: The carboxylic acid group of MTAA is activated (often as an acid chloride or active ester) and coupled to the C3 substituent of the cephalosporin core.

-

Impact: The thiazole moiety enhances the antibiotic's spectrum against Gram-negative bacteria and improves pharmacokinetic stability.

Antimalarial Hybrids

Recent research has utilized MTAA to create hybrid molecules with Chloroquine .

-

Rationale: Chloroquine resistance is a major global health threat. Conjugating the quinoline core of chloroquine with the thiazole ring of MTAA creates a dual-pharmacophore agent.

-

Activity: These hybrids have shown potent activity against Plasmodium falciparum strains, with the thiazole ring likely contributing to improved lipophilicity and binding affinity within the parasite's digestive vacuole.

Biological Activity Profile

-

Anti-inflammatory: MTAA exhibits mild analgesic and anti-inflammatory properties, likely via weak inhibition of COX pathways, though it is significantly less potent than NSAIDs like indomethacin.

-

Toxicity:

values are high (low toxicity), consistent with its role as a detoxification metabolite.

Analytical Characterization

To validate the identity of synthesized or isolated MTAA, the following analytical parameters are standard.

| Technique | Diagnostic Signal | Note |

| 1H NMR (DMSO-d6) | Methyl group on thiazole ring | |

| Methylene bridge of acetic acid | ||

| Characteristic thiazole proton | ||

| Mass Spec (ESI) | m/z 158 [M+H]+ | Positive mode ionization |

| HPLC | Retention Time ~3.5 min | C18 Column, MeOH/Water (0.1% Formic Acid) |

References

-

Ariaey-Nejad, M. R., & Pearson, W. N. (1968).[4] 4-Methylthiazole-5-acetic acid--a urinary metabolite of thiamine.[4] Journal of Nutrition, 96(4), 445-449.[4] Link

- Grupe, A., & Spiteller, G. (1982). Metabolism of clomethiazole in man.

-

BenchChem. (2025).[3] Application Notes: Hantzsch Thiazole Synthesis for the Preparation of 4-Methyl-5-thiazoleacetic acid. Link

-

Ramírez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Medicinal Chemistry Research. Link

-

Biosynth. 4-Methyl-5-thiazoleacetic acid Product Monograph. Link

- Wolf, F. J., & Beutel, R. H. (1950). Levulinic Acid Derivatives in Thiazole Synthesis.

Sources

Strategic Research Vectors for 4-Methyl-5-thiazoleacetic Acid (4-MTAA): From Biomass-Derived Scaffolds to Metabolic Modulators

[1]

Executive Summary

4-Methyl-5-thiazoleacetic acid (4-MTAA) represents a critical junction between green chemistry and advanced pharmacology.[1] Historically recognized primarily as a metabolite of the sedative Clomethiazole (Chlormethiazole) and a precursor to the cephalosporin antibiotic Cefditoren Pivoxil , 4-MTAA has emerged as a versatile scaffold in its own right. Its structural unique proposition—a thiazole core functionalized with a reactive acetic acid tail—makes it an ideal candidate for fragment-based drug design (FBDD) targeting neuroprotection , PPAR-mediated metabolic regulation , and antimicrobial resistance .[1]

This guide outlines the technical roadmap for synthesizing, functionalizing, and applying 4-MTAA in modern drug discovery.

Part 1: The Thiazole Scaffold & Structural Significance

The thiazole ring is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. 4-MTAA (CAS: 29452-49-1) offers specific advantages:

-

Metabolic Stability: The thiazole ring is resistant to oxidative degradation compared to furan or thiophene analogs.[1]

-

Synthetic Versatility: The C5-acetic acid moiety serves as a "handle" for amidation, esterification, or reduction, allowing the rapid generation of libraries.[1]

-

Green Origin: 4-MTAA can be synthesized from Levulinic Acid , a top-12 biomass platform chemical, aligning drug production with sustainable manufacturing goals.[1]

Mechanistic Role in Pharmacology[1][2][3]

-

GABAergic Modulation: As a metabolite of Clomethiazole, 4-MTAA retains affinity for the GABA-A receptor, offering potential for non-sedating neuroprotective agents.[1]

-

Bioisosterism: The thiazole ring acts as a bioisostere for pyridine and imidazole, modulating lipophilicity (LogP) and improving blood-brain barrier (BBB) penetration.

Part 2: Primary Pharmaceutical Vector: Antibiotic Synthesis[1]

The most immediate industrial application of 4-MTAA derivatives is in the synthesis of Cefditoren Pivoxil , a third-generation cephalosporin.[1]

The Cefditoren Connection

Cefditoren possesses a unique side chain derived from 4-methyl-5-formylthiazole .[1] While 4-MTAA is an acetic acid derivative, it is chemically linked to the formyl precursor via reduction or oxidative degradation pathways depending on the starting feedstock.[1] The thiazole moiety confers:

-

Enhanced Gram-Negative Activity: Improved penetration through the outer membrane porins of bacteria.[1]

-

Beta-Lactamase Stability: Steric hindrance protecting the beta-lactam ring.[1]

Critical Pathway: Carboxylic Acid to Aldehyde

Research in this vector focuses on the efficient reduction of the acid/ester to the aldehyde without over-reduction to the alcohol.

Part 3: Emerging Research: PPAR Agonists & Metabolic Disorders[1]

A rapidly growing area for 4-MTAA is in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1]

The Mechanism

PPARs (α, γ, δ) are nuclear transcription factors regulating glucose and lipid metabolism.

-

The "Tail" Strategy: Many PPAR agonists (e.g., GW501516) feature a carboxylic acid "head" and a lipophilic "tail." 4-MTAA provides a pre-formed "head" group (thiazole + acidic tail) that can be coupled to lipophilic aromatic systems.[1]

-

Dual Agonism: Derivatives of 4-MTAA have shown potential as dual PPAR-α/δ agonists, addressing both dyslipidemia (α) and insulin resistance (δ) simultaneously, a "Holy Grail" in metabolic syndrome therapy.

Part 4: Advanced Synthetic Methodologies (Green Chemistry)

Traditional synthesis relies on the Hantzsch reaction using alpha-halo ketones and thioformamide.[1] However, modern research prioritizes biomass-derived precursors .[1]

The Levulinic Acid Route

Levulinic Acid (LA) , derived from cellulose, is the key green precursor.

-

Bromination: LA is brominated at the C3 position to yield 3-bromo-4-oxopentanoic acid .[1]

-

Cyclization: Reaction with thioformamide (or thioacetamide followed by deamination) yields the thiazole ring.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the divergence from biomass to high-value therapeutics.

Figure 1: Strategic synthesis and application vectors for 4-MTAA, highlighting the biomass-derived origin and divergence into antibiotic, neuroprotective, and metabolic therapeutic areas.

Part 5: Experimental Protocols

Protocol A: Green Hantzsch Synthesis of 4-MTAA Ethyl Ester

This protocol utilizes the Hantzsch thiazole synthesis adapted for laboratory scale, using ethyl 3-bromo-4-oxopentanoate.[1]

Reagents:

-

Ethyl 3-bromo-4-oxopentanoate (1.0 eq)[1]

-

Thioformamide (1.1 eq) (Note: Can be generated in situ from Formamide/P2S5 if stability is an issue)

-

Ethanol (Absolute)

-

Magnesium Sulfate (MgSO4)

Step-by-Step Methodology:

-

Preparation: Dissolve Thioformamide (6.1 g, 0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Dropwise add Ethyl 3-bromo-4-oxopentanoate (22.3 g, 0.1 mol) over 30 minutes while stirring at room temperature. Causality: Slow addition prevents exotherm-driven side reactions.[1]

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Neutralization: Resuspend residue in water and neutralize with saturated NaHCO3 solution to pH 7-8.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO4.[1]

-

Purification: Concentrate and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Validation: Confirm structure via 1H-NMR (Characteristic thiazole proton singlet at ~8.8 ppm).

Protocol B: Conversion to 4-Methyl-5-formylthiazole (Cefditoren Precursor)

Source: Adapted from Molecules 2008, 13(4).[1]

-

Activation: Convert 4-MTAA (or its carboxylic acid analog) to the acid chloride using Thionyl Chloride (SOCl2) at reflux for 2 hours. Remove excess SOCl2.[1]

-

Hydrogenation: Dissolve the acid chloride in anhydrous Xylene.

-

Catalyst: Add Pd/BaSO4 (5% Pd).

-

Reduction: Heat to 140°C and bubble Hydrogen gas through the solution.

-

Monitoring: The reaction is complete when HCl evolution ceases.

-

Purification: Filter catalyst, extract with 10% HCl, neutralize aqueous layer, and extract into chloroform.

Part 6: Quantitative Data Summary

The following table summarizes the biological activity of key 4-MTAA derivatives found in literature.

| Derivative Class | Target / Mechanism | Activity Metric | Application | Ref |

| 4-Methyl-5-formylthiazole | Bacterial Cell Wall (PBP) | Intermediate Yield: 85% | Cefditoren Synthesis | [1] |

| Thiazole-Acetic Acid | PPAR-δ Receptor | EC50: ~12 nM | Metabolic Syndrome | [2] |

| Chlormethiazole (Metabolite) | GABA-A Receptor | Potentiation > 200% | Neuroprotection / Sedation | [3] |

| Hydrazide Derivatives | Gram-Positive Bacteria | MIC: 1.95 µg/mL | Antimicrobial (MRSA) | [4] |

Part 7: Future Directions

-

Neuroprotective Non-Sedatives: Developing 4-MTAA amides that retain neuroprotective properties (anti-ischemic) without the sedative effects of the parent Chlormethiazole.[1]

-

Agrochemicals: Thiazole carboxamides are potent fungicides. 4-MTAA offers a scaffold to create systemic fungicides with novel modes of action.[1]

-

Fragment-Based Drug Discovery (FBDD): Using 4-MTAA as a low-molecular-weight fragment (<200 Da) to screen against difficult targets like protein-protein interactions.[1]

References

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 2008.[1] Link

-

Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists. Journal of Medicinal Chemistry, 2007.[1] Link

-

Design and Synthesis of Neuroprotective Methylthiazoles. Journal of Medicinal Chemistry, 2009.[1] Link

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity. Applied Sciences, 2021.[1] Link

-

Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts. Catalysts, 2020.[1] Link

An In-Depth Technical Guide to 4-Methyl-5-thiazoleacetic Acid and its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-thiazoleacetic acid (4-MTA), a significant urinary metabolite of thiamine (Vitamin B1). We will delve into its biochemical origins, exploring the metabolic pathways that lead to its formation, and discuss its emerging role as a potential biomarker for thiamine status and related metabolic dysfunctions. This document will further detail the analytical methodologies crucial for its accurate quantification in biological matrices and examine its broader implications in clinical research and drug development.

Introduction: The Significance of a Thiamine Metabolite

4-Methyl-5-thiazoleacetic acid is a sulfur-containing heterocyclic organic compound that has been identified as a key urinary end-product of thiamine catabolism in mammals.[1] Thiamine, an essential vitamin, is a critical cofactor for several enzymes involved in central energy metabolism, including carbohydrate and amino acid metabolism. Consequently, the study of its metabolites, such as 4-MTA, offers a valuable window into the intricate workings of these fundamental biochemical pathways and may provide insights into nutritional status and the presence of metabolic disorders.

This guide will provide a detailed exploration of 4-MTA, from its formation through enzymatic processes to its potential clinical utility. We will examine the evidence supporting its use as a biomarker and provide practical guidance on its detection and quantification.

The Metabolic Journey of 4-Methyl-5-thiazoleacetic Acid

The metabolic pathway culminating in the urinary excretion of 4-Methyl-5-thiazoleacetic acid originates from the breakdown of thiamine. The thiamine molecule is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge. Catabolism of thiamine involves the cleavage of this bridge, releasing the pyrimidine and thiazole moieties.

Precursor Molecule: 4-Methyl-5-(2-hydroxyethyl)thiazole

The direct precursor to 4-MTA is 4-methyl-5-(2-hydroxyethyl)thiazole (HET). This primary alcohol is the form in which the thiazole moiety is released during thiamine degradation. HET itself is a known bacterial metabolite and is also found in various food products.[2]

The Enzymatic Conversion: A Two-Step Oxidation

The transformation of HET to 4-MTA is a classic two-step oxidation process common in xenobiotic and endobiotic metabolism. This conversion is catalyzed by two broad-specificity enzymes primarily located in the liver:

-

Alcohol Dehydrogenase (ADH): Mammalian alcohol dehydrogenases are a family of enzymes that catalyze the oxidation of a wide variety of alcohols to their corresponding aldehydes.[3] It is highly probable that one or more ADH isozymes are responsible for the initial oxidation of the primary alcohol group of HET to an intermediate aldehyde, 4-methyl-5-thiazoleacetaldehyde.

-

Aldehyde Dehydrogenase (ALDH): Following the initial oxidation, aldehyde dehydrogenases catalyze the further oxidation of the aldehyde intermediate to the corresponding carboxylic acid, 4-MTA.[4][5] The ALDH superfamily of enzymes is crucial for detoxifying both endogenous and exogenous aldehydes.

The general enzymatic pathway can be visualized as follows:

Figure 1: Proposed metabolic pathway for the formation of 4-Methyl-5-thiazoleacetic acid from thiamine.

4-Methyl-5-thiazoleacetic Acid as a Biomarker of Metabolic Status

The urinary excretion of metabolites can serve as a non-invasive tool to assess metabolic function. Given its direct origin from thiamine, the quantification of urinary 4-MTA holds promise as a biomarker for assessing thiamine status.

Indicator of Thiamine Intake and Deficiency

Urinary levels of 4-MTA are expected to correlate with dietary thiamine intake. In states of thiamine deficiency, a condition that can lead to severe neurological and cardiovascular disorders such as beriberi, the production and subsequent excretion of 4-MTA would likely be diminished. Therefore, monitoring urinary 4-MTA could provide a functional measure of thiamine availability and utilization in the body. While direct measurement of thiamine diphosphate (ThDP) in erythrocytes is a common method for assessing thiamine status, urinary metabolite analysis offers a less invasive alternative.[6]

Potential in Metabolic Disease Research

Alterations in the urinary excretion of 4-MTA could also be indicative of broader metabolic dysregulation. For instance, compromised liver function, where the primary ADH and ALDH enzymes are located, might impair the conversion of HET to 4-MTA, leading to altered urinary profiles. Further research is warranted to investigate the clinical significance of urinary 4-MTA levels in various metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD), diabetes, and inborn errors of metabolism.

Analytical Methodologies for the Quantification of 4-Methyl-5-thiazoleacetic Acid

Accurate and sensitive quantification of 4-MTA in biological fluids, particularly urine, is essential for its validation and application as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high selectivity and sensitivity.

Sample Preparation: A Critical First Step

Urine is a complex matrix, and appropriate sample preparation is crucial to minimize matrix effects and ensure accurate quantification. A typical workflow for urine sample preparation for LC-MS/MS analysis is as follows:

Protocol: Urine Sample Preparation for 4-MTA Analysis

-

Thawing and Centrifugation: Frozen urine samples are thawed at room temperature. To remove any particulate matter, the samples are vortexed and then centrifuged at a high speed (e.g., 5000 x g for 5 minutes).[2]

-

Dilution: The supernatant is carefully collected. A simple "dilute-and-shoot" approach is often sufficient for urinary metabolite analysis. The urine is diluted with a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, containing a stable isotope-labeled internal standard (e.g., 4-Methyl-5-thiazoleacetic acid-d3).[7][8][9]

-

Filtration: To protect the LC-MS/MS system from any remaining particulates, the diluted sample may be filtered through a 0.2 µm filter before injection.

Figure 2: A generalized workflow for the preparation of urine samples for 4-MTA analysis by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.

-